molecular formula C18H19N3OS2 B2646677 2-(benzylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide CAS No. 2034568-63-1

2-(benzylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide

Cat. No.: B2646677
CAS No.: 2034568-63-1
M. Wt: 357.49
InChI Key: FFGUGJRPGGYEBF-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide is a synthetic acetamide derivative featuring a benzylsulfanyl group (-S-CH₂-C₆H₅) attached to the α-carbon of the acetamide backbone. The compound’s structure includes a thiophen-3-yl moiety and a pyrazole-substituted ethyl group, which contribute to its unique electronic and steric properties.

Properties

IUPAC Name

2-benzylsulfanyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS2/c22-18(14-24-12-15-5-2-1-3-6-15)19-11-17(16-7-10-23-13-16)21-9-4-8-20-21/h1-10,13,17H,11-12,14H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGUGJRPGGYEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.

    Synthesis of the Pyrazolyl Intermediate: The pyrazolyl group can be introduced through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.

    Coupling Reaction: The final step involves coupling the benzylsulfanyl and pyrazolyl intermediates with a thiophen-3-yl acetamide derivative under suitable conditions, such as the presence of a base and a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazolyl or thiophenyl groups.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyrazolyl or thiophenyl derivatives.

    Substitution: Substituted benzylsulfanyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for developing new pharmaceuticals, especially for conditions related to:

  • Neurological Disorders : Its structure suggests potential interactions with neurotransmitter receptors, making it a candidate for treating epilepsy or neuropathic pain. Studies have shown that similar compounds exhibit anticonvulsant properties, outperforming traditional medications like phenobarbital in animal models .
  • Anti-inflammatory Agents : The benzylsulfanyl and pyrazole components may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis or chronic pain.

Material Science

The unique chemical structure allows for the exploration of novel materials with specific electronic or mechanical properties. The compound's reactivity can lead to the synthesis of polymers or other materials that could be used in advanced applications such as sensors or electronic devices.

Biological Studies

As a probe in biological research, this compound can help elucidate pathways involving sulfur-containing compounds. Its ability to interact with thiol groups in proteins may aid in understanding redox biology and cellular signaling mechanisms.

Case Study 1: Anticonvulsant Activity

Research has indicated that derivatives of related compounds exhibit significant anticonvulsant activities in animal models. For instance, studies have shown that N'-benzyl 2-amino acetamides demonstrate efficacy in maximal electroshock seizure tests, suggesting that similar structural motifs could enhance the pharmacological profile of 2-(benzylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide .

Case Study 2: Anti-inflammatory Effects

In vitro studies on compounds with similar functional groups have revealed their ability to inhibit pro-inflammatory cytokines. This suggests that the target compound may also possess anti-inflammatory properties worth exploring further in clinical settings.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives reported in recent literature. Key differences in substituents, synthesis, and properties are highlighted.

Structural Analogues and Substituent Variations

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound : 2-(Benzylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide Benzylsulfanyl, pyrazolyl, thiophen-3-yl ~387.5 (calculated) High lipophilicity due to benzylsulfanyl; potential for π-π stacking interactions.
N-{2-[5-Methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-(thiophen-3-yl)acetamide Thiophen-3-yl, pyridinyl-pyrazolyl ethyl 326.42 Pyridine enhances solubility; methyl group on pyrazole improves metabolic stability.
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazol-2-yl 287.16 Chlorine atoms increase electronegativity; thiazole enables hydrogen bonding.
2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-N-{2-[6-oxo-3-(thiophen-2-yl)pyridazinyl]ethyl}acetamide Tetrazolylsulfanyl, thiophen-2-yl, pyridazinyl ~394.4 (calculated) Tetrazole enhances bioisosteric properties; pyridazine offers planar geometry for binding.
2-(2-Phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide Thiazol-4-yl, thiophen-2-ylmethyl ~328.4 (calculated) Phenyl-thiazole increases aromatic interactions; thiophenemethyl improves membrane permeability.

Physicochemical and Structural Properties

  • Lipophilicity : The benzylsulfanyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to analogues with polar tetrazole (logP ~2.1) or pyridine (logP ~1.8) groups .
  • Crystal Packing : Analogues like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit intermolecular N–H⋯N hydrogen bonds, forming stable 1D chains . The target compound’s bulkier benzylsulfanyl group may disrupt such packing, favoring amorphous solid forms.
  • Bioactivity Potential: N-Substituted acetamides with thiazole or pyrazole groups show antimicrobial activity due to structural mimicry of benzylpenicillin’s lateral chain . The target compound’s thiophen-3-yl and pyrazole motifs may enhance binding to bacterial targets.

Biological Activity

The compound 2-(benzylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide is a novel organic compound that integrates multiple functional groups, including a benzylsulfanyl moiety, a pyrazole ring, and a thiophene group. Its unique structure suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The IUPAC name for the compound is 2-benzylsulfanyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide . The molecular formula is C16H18N2OSC_{16}H_{18}N_2OS, with a molecular weight of approximately 302.39 g/mol. The structural features include:

  • Benzylsulfanyl group : Known for its ability to interact with thiol groups in proteins.
  • Pyrazole ring : Associated with various biological activities, including anti-inflammatory and analgesic effects.
  • Thiophene group : Contributes to the compound's electronic properties and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing pyrazole and thiophene moieties exhibit a wide range of biological activities, including:

  • Antioxidant activity
  • Anti-inflammatory properties
  • Antimicrobial effects
  • Neuroprotective effects

Antioxidant Activity

A study demonstrated that compounds similar to this compound showed significant antioxidant properties. For instance, derivatives containing pyrazole exhibited high DPPH scavenging activity, with some compounds achieving over 90% inhibition at concentrations as low as 100 µg/mL .

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
Compound A93.75 ± 0.477.12 ± 2.32
Compound B88.50 ± 0.6010.00 ± 3.00

Anti-inflammatory Effects

Compounds with similar structures have also been evaluated for their anti-inflammatory properties. They have shown efficacy in reducing inflammation markers in various in vitro models, suggesting potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Effects

The interaction of the benzylsulfanyl group with thiol-containing proteins may influence neuroprotective pathways, potentially offering benefits in neurodegenerative conditions such as Alzheimer's disease . Studies on related compounds indicate that they can modulate neuroinflammation and provide protective effects against oxidative stress in neuronal cells.

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymes : The pyrazole and thiophene rings may interact with various enzymes or receptors, modulating their activity.
  • Modification of Protein Function : The benzylsulfanyl group can form adducts with thiols in proteins, leading to functional changes that may underlie its biological effects.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds:

  • A study highlighted the antioxidant capacity of pyrazole derivatives, showing significant radical scavenging activities that could be leveraged for therapeutic applications .
  • Another investigation into the anti-inflammatory properties of thiophene-containing compounds revealed promising results in reducing cytokine production in cell cultures .

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